molecular formula C12H10O3 B579913 1-Naphthylglyoxal hydrate CAS No. 16208-20-1

1-Naphthylglyoxal hydrate

Cat. No.: B579913
CAS No.: 16208-20-1
M. Wt: 202.209
InChI Key: SIKHANNSJWMWME-UHFFFAOYSA-N
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Description

1-Naphthylglyoxal hydrate is an organic compound with the molecular formula C12H10O3. It is a derivative of glyoxal, where one of the aldehyde groups is substituted with a naphthyl group. This compound is known for its white solid form and is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylglyoxal hydrate can be synthesized through the reaction of 1-naphthaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and purification .

Industrial Production Methods: Industrial production of this compound involves the oxidation of 1-naphthaldehyde using oxidizing agents such as nitric acid or potassium permanganate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthylglyoxal hydrate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a fluorescent probe for studying biological molecules and interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized as a catalyst in various industrial chemical reactions

Mechanism of Action

The mechanism of action of 1-naphthylglyoxal hydrate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The naphthyl group enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

2-naphthalen-1-yl-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKHANNSJWMWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656869
Record name (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-20-1
Record name (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphth-1-ylglyoxal hydrate
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